1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL

Description

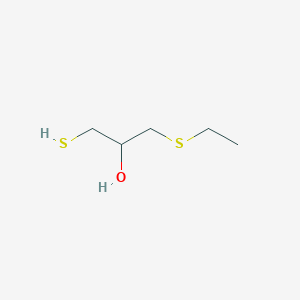

1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL is a thiol-containing compound characterized by two sulfanyl groups (-SH) attached to a propan-2-ol backbone, with one of the sulfanyl groups substituted by an ethyl group. The compound is synthesized via refluxing 2-(ethylsulfanyl)benzohydrazide with isothiocyanates in anhydrous ethanol, followed by recrystallization . Its dual thiol functionality allows for applications in metal chelation, catalysis, or as a precursor for heterocyclic compounds.

Properties

CAS No. |

84093-03-8 |

|---|---|

Molecular Formula |

C5H12OS2 |

Molecular Weight |

152.3 g/mol |

IUPAC Name |

1-ethylsulfanyl-3-sulfanylpropan-2-ol |

InChI |

InChI=1S/C5H12OS2/c1-2-8-4-5(6)3-7/h5-7H,2-4H2,1H3 |

InChI Key |

BYTBUYLGXSTMPR-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(CS)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL typically involves the reaction of 3-chloropropan-1-ol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylsulfanyl group. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.

Reduction: Lithium aluminum hydride; anhydrous ether, room temperature.

Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Alkyl halides.

Scientific Research Applications

1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate redox reactions.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL involves its interaction with molecular targets such as thiol-containing enzymes and proteins. The compound can undergo redox reactions, modulating the oxidative state of biological systems. This modulation can affect various cellular pathways, including those involved in oxidative stress response and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL with structurally analogous compounds, focusing on functional groups, synthesis pathways, and physicochemical properties.

Key Differences and Implications:

Reactivity: The dual thiol groups in this compound make it more reactive toward electrophiles (e.g., metal ions or oxidizing agents) compared to compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, which lacks thiols but has aromatic thiophene for π-π interactions . Fluorinated analogs (e.g., 1-Fluoronaphthalene) exhibit distinct electronic properties due to fluorine’s electronegativity, unlike the sulfur-based nucleophilicity of the target compound.

Solubility and Stability: Naphthalene-containing derivatives (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol) are highly lipophilic, limiting their use in aqueous systems, whereas this compound shows moderate polarity due to its hydroxyl and thiol groups . Thiophene-substituted compounds may exhibit greater thermal stability compared to thiols, which are prone to oxidation.

Pharmacological Relevance :

- Thiol-containing compounds like this compound are often explored as enzyme inhibitors or antioxidants, whereas naphthalene derivatives are more common in dye or drug carrier systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.